1-Ethyl-1,7-diazaspiro[4.5]decane
Description
Significance of Spirocyclic Diamines in Contemporary Organic Chemistry
Spirocyclic diamines are a class of organic compounds characterized by two rings connected by a single, common carbon atom, with two nitrogen atoms incorporated into the ring structures. This unique structural motif imparts a high degree of conformational rigidity and three-dimensionality, which are highly desirable features in modern drug discovery and materials science. The fixed spatial arrangement of the nitrogen atoms can lead to enhanced binding affinity and selectivity for biological targets. rsc.org Furthermore, the spirocyclic core is often associated with improved metabolic stability and pharmacokinetic properties compared to more flexible, linear analogues. In the field of organic synthesis, spirocyclic diamines serve as valuable building blocks and ligands for asymmetric catalysis, enabling the stereocontrolled synthesis of complex molecules. rsc.org
Overview of the Diazaspiro[4.5]decane Core Structure and its Chemical Relevance
The diazaspiro[4.5]decane framework consists of a five-membered and a six-membered ring sharing a spirocyclic carbon atom, with two nitrogen atoms distributed among the available positions in the rings. The precise arrangement of these nitrogen atoms gives rise to various isomers, such as 1,3-, 1,4-, 1,7-, 1,8-, and 2,8-diazaspiro[4.5]decane, each with distinct chemical properties and reactivity. mdpi.comresearchgate.netnih.gov This structural core is a recurring motif in a number of biologically active compounds and natural products. For instance, derivatives of 1,3-diazaspiro[4.5]decane-2,4-dione have been investigated for their anticonvulsant properties. researchgate.net The versatility of the diazaspiro[4.5]decane scaffold allows for extensive functionalization, making it a valuable template in the design of novel therapeutic agents and functional materials. nih.gov
Research Trajectory of 1-Ethyl-1,7-Diazaspiro[4.5]decane within the Broader Spirocyclic Chemical Landscape
Direct research specifically focused on this compound is limited in publicly available scientific literature. However, its research trajectory can be contextualized within the broader exploration of diazaspiro[4.5]decane derivatives. The parent compound, 1,7-diazaspiro[4.5]decane, serves as a foundational scaffold. The introduction of an ethyl group at one of the nitrogen atoms, a process known as N-alkylation, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. N-alkylation can also influence the compound's binding affinity to biological targets. researchgate.net
The potential research interest in this compound would likely stem from the established biological activities of other substituted diazaspiro[4.5]decanes. For example, various derivatives have been explored for their potential as anticonvulsants, highlighting the neurological activity of this class of compounds. researchgate.net Therefore, it is plausible that this compound could be synthesized and evaluated for similar or novel biological activities. Future research would likely involve the development of efficient synthetic routes to the parent 1,7-diazaspiro[4.5]decane, followed by selective N-ethylation. Subsequent investigations would focus on its pharmacological profiling and exploration of its potential as a scaffold in drug discovery.
Chemical Data
The following tables provide a summary of the key chemical properties for the parent diazaspiro[4.5]decane core and the predicted properties for this compound.
Table 1: General Properties of Diazaspiro[4.5]decane Isomers
| Property | 1,4-Diazaspiro[4.5]decane | 1,3-Diazaspiro[4.5]decan-4-one |
| Molecular Formula | C₈H₁₆N₂ | C₈H₁₄N₂O |
| Molecular Weight | 140.23 g/mol nih.gov | 154.21 g/mol |
| IUPAC Name | 1,4-diazaspiro[4.5]decane nih.gov | 1,3-diazaspiro[4.5]decan-4-one |
| CAS Number | 177-03-7 nih.gov | 25835-64-3 |
Note: Data for 1,3-diazaspiro[4.5]decan-4-one is representative of a functionalized core.
Table 2: Predicted Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₀H₂₀N₂ |
| Molecular Weight | 168.28 g/mol |
| IUPAC Name | This compound |
| Boiling Point | Not available |
| Solubility | Not available |
Note: The properties in this table are predicted based on the structure of the parent compound and the addition of an ethyl group, and have not been experimentally verified.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-ethyl-1,9-diazaspiro[4.5]decane |
InChI |
InChI=1S/C10H20N2/c1-2-12-8-4-6-10(12)5-3-7-11-9-10/h11H,2-9H2,1H3 |
InChI Key |
WKESJZPYHSLCQU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC12CCCNC2 |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization of 1 Ethyl 1,7 Diazaspiro 4.5 Decane and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of 1-Ethyl-1,7-diazaspiro[4.5]decane in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework, as well as the connectivity and spatial relationships between atoms, can be established.
One-Dimensional NMR Spectrometry (¹H, ¹³C)
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The expected chemical shifts are based on the distinct electronic environments of the ethyl substituent, the five-membered pyrrolidine (B122466) ring, and the six-membered piperidine (B6355638) ring.
¹H NMR: The proton spectrum is anticipated to show distinct signals for the ethyl group (a quartet for the methylene protons coupled to a triplet for the methyl protons) and a series of complex multiplets for the methylene protons of the two rings. The N-H proton of the secondary amine in the piperidine ring is expected to appear as a broad singlet.
¹³C NMR: The carbon spectrum will display unique resonances for each carbon atom in a different chemical environment. The spiro carbon, being a quaternary carbon bonded to two nitrogen atoms and two other carbons, would have a characteristic chemical shift. The carbons of the ethyl group and the methylene carbons of the rings will appear in the aliphatic region of the spectrum. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shift ranges for similar structural motifs.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| CH₃ (ethyl) | ~1.1 (triplet) | ~12-15 | Methyl group of the ethyl substituent. |
| CH₂ (ethyl) | ~2.5 (quartet) | ~45-50 | Methylene group adjacent to N1. |
| C2, C3, C4 (Pyrrolidine) | ~1.6-1.9 (multiplets) | ~25-40 | Methylene groups of the pyrrolidine ring. |
| C5 (Spiro) | - | ~60-70 | Quaternary spirocyclic carbon. |
| C6, C10 (Piperidine) | ~2.6-2.8 (multiplets) | ~48-55 | Methylene groups adjacent to N7. |
| C8, C9 (Piperidine) | ~1.5-1.7 (multiplets) | ~28-35 | Methylene groups of the piperidine ring. |
| N7-H | Broad singlet | - | Labile proton on the secondary amine. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
2D NMR experiments are indispensable for assembling the molecular structure by revealing correlations between nuclei. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It would show correlations between the CH₂ and CH₃ protons of the ethyl group and trace the connectivity of adjacent methylene groups within both the pyrrolidine and piperidine rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com This technique allows for the unambiguous assignment of the previously predicted ¹H and ¹³C signals to specific atoms in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule in solution. For instance, NOESY correlations could reveal the spatial arrangement of the ethyl group relative to the piperidine ring.
Deuterium Oxide (D₂O) Exchange Studies in NMR
A D₂O exchange study is a simple yet definitive method for identifying labile protons, such as those attached to heteroatoms like nitrogen or oxygen. Upon adding a small amount of D₂O to the NMR sample, the proton signal corresponding to the N-H group at position 7 of the piperidine ring would undergo rapid exchange with deuterium. This exchange results in the disappearance or significant attenuation of the N-H signal in the ¹H NMR spectrum, confirming its assignment. researchgate.netnih.gov This technique is a standard procedure for identifying exchangeable protons in a molecule. nih.govresearcher.life
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be characterized by specific absorption bands indicative of its aliphatic amine structure.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3300 - 3500 (weak to medium, sharp) | Secondary Amine (Piperidine) |
| C-H Stretch (sp³) | 2850 - 3000 (strong) | Aliphatic CH₂, CH₃ |
| N-H Bend | 1550 - 1650 (variable) | Secondary Amine |
| C-N Stretch | 1020 - 1250 (weak to medium) | Aliphatic Amine |
The presence of a distinct N-H stretching band would confirm the secondary amine, while the strong C-H stretching bands are characteristic of the numerous aliphatic methylene and methyl groups. mdpi.com
Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Weight and Formula Confirmation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound (Molecular Formula: C₁₁H₂₂N₂) is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (182.31 g/mol ). The fragmentation pattern would likely involve the loss of the ethyl group (M-29) and characteristic cleavage of the spirocyclic rings, providing further structural clues.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which is used to confirm the elemental composition. rsc.org For C₁₁H₂₂N₂, the calculated exact mass is 182.1783. An HRMS experiment would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula. mdpi.com
Table 3: Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₁H₂₂N₂ |
| Molecular Weight | 182.31 g/mol |
| Calculated Exact Mass [M+H]⁺ | 183.1859 |
| HRMS Confirmation | Measured [M+H]⁺ should be within ± 5 ppm of calculated value. |
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR provides the structure in solution, single-crystal X-ray crystallography offers the definitive, high-resolution structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles.
Vibrational Circular Dichroism (VCD) Analysis for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This differential absorption provides information about the three-dimensional arrangement of atoms in a molecule, making it a powerful tool for determining the absolute configuration of enantiomers. rsc.orgnih.gov The VCD spectrum of a chiral molecule is typically a complex pattern of positive and negative bands, which is a unique fingerprint of its stereochemistry.
The determination of the absolute configuration of a chiral molecule using VCD involves a combination of experimental measurements and theoretical calculations. The experimental VCD spectrum of the molecule is recorded, and then theoretical VCD spectra for both possible enantiomers are calculated using quantum chemical methods, such as density functional theory (DFT). rsc.org The absolute configuration of the molecule is then assigned by comparing the experimental spectrum to the calculated spectra. A good agreement between the experimental spectrum and the calculated spectrum for one of the enantiomers provides a confident assignment of the absolute configuration.
Key Research Findings and Applications:
High Sensitivity to Molecular Conformation: VCD spectroscopy is highly sensitive to the conformational flexibility of molecules in solution. For molecules with multiple accessible conformations, the experimental VCD spectrum represents a population-weighted average of the spectra of the individual conformers. mdpi.com Therefore, accurate conformational analysis is crucial for the reliable determination of absolute configuration.
Complementary to Other Techniques: VCD is often used in conjunction with other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD), to provide a more complete picture of the molecular structure. rsc.org
Application to Complex Molecules: VCD has been successfully applied to determine the absolute configuration of a wide range of complex chiral molecules, including natural products, pharmaceuticals, and catalysts. rsc.orgnih.gov The technique is particularly valuable for molecules that lack a strong UV-Vis chromophore for ECD analysis or are not suitable for X-ray crystallography.
Hypothetical VCD Data for a Chiral Diazaspiroalkane
The following table provides a hypothetical example of VCD data for a chiral diazaspiroalkane, illustrating the type of information obtained from a VCD experiment and its comparison with theoretical calculations.
| Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (R-enantiomer) | Calculated ΔA (S-enantiomer) | Vibrational Assignment |
| 2960 | +2.5 | +2.8 | -2.8 | Asymmetric CH₂ stretch |
| 2875 | -1.8 | -2.0 | +2.0 | Symmetric CH₂ stretch |
| 1450 | +0.9 | +1.1 | -1.1 | CH₂ scissoring |
| 1320 | -1.2 | -1.5 | +1.5 | C-N stretch |
| 1100 | +3.1 | +3.5 | -3.5 | Ring deformation |
In this hypothetical example, the signs and relative intensities of the experimental VCD bands show a clear correlation with the calculated spectrum for the R-enantiomer, allowing for the assignment of its absolute configuration.
Computational Chemistry and Theoretical Investigations of Diazaspiro 4.5 Decane Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For a molecule like 1-Ethyl-1,7-diazaspiro[4.5]decane, DFT could be employed to investigate several key aspects.
Conformational Energy Minima and Global Optimization
The flexible nature of the piperidine (B6355638) and pyrrolidine (B122466) rings in the spirocyclic system, along with the rotational freedom of the ethyl group, gives rise to numerous possible conformations for this compound. DFT calculations would be essential to identify the different conformational isomers, determine their relative stabilities by calculating their energies, and locate the global minimum energy structure, which is the most stable conformation. This analysis is critical as the biological activity and physical properties of the molecule are often dictated by its preferred three-dimensional shape.
Elucidation of Reaction Mechanisms and Transition State Structures
Should this compound be involved in chemical reactions, DFT could be used to map out the entire reaction pathway. This involves calculating the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. By identifying the lowest energy path, the most likely reaction mechanism can be elucidated, providing insights into reaction kinetics and the factors controlling reactivity.
Rationalization and Prediction of Stereochemical Outcomes
Many reactions involving spirocyclic systems can lead to multiple stereoisomers. DFT calculations can be instrumental in predicting and rationalizing the stereochemical outcome of such reactions. By comparing the energies of the transition states leading to different stereoisomeric products, one can predict which product will be formed preferentially. This is of paramount importance in fields like asymmetric synthesis and drug design, where specific stereoisomers are often required for desired biological activity.
GIAO Calculations for NMR Chemical Shift Prediction
The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is widely used to predict NMR chemical shifts. For this compound, GIAO calculations could predict the ¹H and ¹³C NMR spectra. By comparing the calculated spectra with experimental data, the accuracy of the computed structure can be validated. This technique is also invaluable for assigning ambiguous signals in experimental spectra and for distinguishing between different isomers.
A hypothetical table of predicted versus experimental chemical shifts is shown below to illustrate this application.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C2 | Data not available | Data not available |
| C3 | Data not available | Data not available |
| C4 | Data not available | Data not available |
| C5 | Data not available | Data not available |
| C6 | Data not available | Data not available |
| C8 | Data not available | Data not available |
| C9 | Data not available | Data not available |
| C10 | Data not available | Data not available |
| C-ethyl1 | Data not available | Data not available |
| C-ethyl2 | Data not available | Data not available |
Molecular Docking Studies (focused on ligand binding modes for structural understanding)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If this compound were to be investigated as a potential ligand for a biological target, such as a receptor or enzyme, molecular docking would be a key first step.
The process involves placing the 3D structure of this compound into the binding site of the target protein. A scoring function is then used to estimate the binding affinity for numerous possible poses. This allows for the identification of the most likely binding mode and provides a structural basis for understanding the ligand-receptor interactions. These studies are fundamental in drug discovery for lead optimization and for designing new molecules with improved binding affinity and selectivity.
A hypothetical summary of a docking study is presented in the table below.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Not available | Data not available | Data not available |
Analysis of Intramolecular Interactions and Conformational Dynamics (e.g., Hydrogen Bonding)
The presence of two nitrogen atoms in the this compound structure allows for the possibility of intramolecular hydrogen bonding, particularly between the N-H proton of the pyrrolidine ring and the nitrogen atom of the piperidine ring, depending on the conformation. Computational methods can be used to analyze such intramolecular interactions.
Chemical Transformations and Functionalization of the Diazaspiro 4.5 Decane Core
Modification of Nitrogen Atoms (e.g., N-Arylation, N-Acylation, N-Sulfonylation)
The nitrogen atoms within the 1-Ethyl-1,7-diazaspiro[4.5]decane scaffold serve as key handles for structural elaboration. While specific examples for the 1-ethyl derivative are not extensively documented, the reactivity of analogous diazaspirocycles provides a strong indication of the potential transformations.
N-Arylation: The secondary amine at the 7-position is a nucleophile and can undergo N-arylation reactions. nih.gov These reactions, typically catalyzed by transition metals like palladium or copper, allow for the introduction of various aryl and heteroaryl groups. Such modifications are crucial for tuning the electronic and steric properties of the molecule, which can be important for its application in medicinal chemistry and materials science.
N-Acylation: The nitrogen atoms can be readily acylated using a variety of acylating agents such as acid chlorides, anhydrides, or activated esters. mdpi.com This transformation introduces an amide functionality, which can alter the compound's biological activity and physicochemical properties. For instance, in related diazaspiro[4.5]decan-1-one derivatives, N-acylation has been a key step in the synthesis of potential chitin (B13524) synthase inhibitors. nih.gov
N-Sulfonylation: Similar to acylation, sulfonylation of the nitrogen atoms can be achieved by reacting the diazaspirodecane core with sulfonyl chlorides. This modification introduces a sulfonamide group, a common pharmacophore in many drug molecules.
The table below summarizes the potential functionalization of the nitrogen atoms in the this compound core based on the reactivity of analogous compounds.
| Transformation | Reagents and Conditions | Functional Group Introduced |
| N-Arylation | Aryl halide, Pd or Cu catalyst, base | Aryl group |
| N-Acylation | Acid chloride or anhydride, base | Acyl group (Amide) |
| N-Sulfonylation | Sulfonyl chloride, base | Sulfonyl group (Sulfonamide) |
Introduction and Manipulation of Peripheral Substituents on the Carbocyclic Ring
Functionalization of the carbocyclic ring of the diazaspiro[4.5]decane system offers another avenue for structural diversification. While direct functionalization of an unsubstituted carbocyclic ring can be challenging, the introduction of substituents is often achieved during the synthesis of the spirocyclic core. For example, starting from a substituted cyclohexanone (B45756) derivative would lead to a diazaspiro[4.5]decane with corresponding substituents on the carbocyclic ring.
In a study on 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a phenyl group was present on the carbocyclic ring, originating from the starting materials used in the synthesis. mdpi.com This highlights a common strategy for obtaining peripherally functionalized diazaspiro[4.5]decanes. Once in place, these substituents can be further manipulated. For instance, a ketone group on the carbocyclic ring could be reduced to a hydroxyl group or converted to other functionalities using standard organic transformations.
Ring System Manipulations and Derivatization (e.g., Reduction of Diones to Diamines)
The diazaspiro[4.5]decane core itself can be derived from related dione (B5365651) precursors. A key transformation in the synthesis of diazaspiro[4.5]decanes is the reductive amination of a corresponding spirocyclic dione. More specifically, the synthesis of certain diazaspiro[4.5]decane-diones has been reported, which could, in principle, be reduced to the corresponding diamines. researchgate.net For instance, the synthesis of 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones has been described. researchgate.net The reduction of the dione functionalities in such compounds would yield the fully saturated diazaspiro[4.5]decane core.
This synthetic approach allows for the introduction of various substituents on both the nitrogen atoms and the carbocyclic ring prior to the final reduction step, offering a versatile route to a wide range of derivatives.
Formation of Polycyclic and Spirotricyclic Systems Incorporating Diazaspiro[4.5]decane Units
The diazaspiro[4.5]decane scaffold can serve as a building block for the construction of more complex polycyclic and spirotricyclic systems. Although specific examples involving this compound are scarce, related studies demonstrate the feasibility of such transformations.
For example, domino reactions have been employed to construct diazaspiro[4.5]decane scaffolds with exocyclic double bonds in a single step. rsc.orgnih.gov These exocyclic double bonds can then participate in further cycloaddition reactions, such as Diels-Alder reactions, to form polycyclic systems. researchgate.net Additionally, intramolecular cyclization reactions can lead to the formation of fused ring systems. For instance, the synthesis of azaspiro[4.5]decane systems has been achieved through the oxidative cyclization of olefinic precursors. documentsdelivered.com
Research Applications and Significance in Academic Chemistry
Role as Versatile Heterocyclic Scaffolds in Advanced Organic Synthesis
The 1,7-diazaspiro[4.5]decane skeleton is a highly versatile building block in advanced organic synthesis. Its structure, featuring a piperidine (B6355638) ring fused spirocyclically to a pyrrolidine (B122466) ring with an ethyl group on one of the nitrogen atoms, provides a rigid and sterically defined platform. Chemists utilize this scaffold as a precursor for creating more elaborate molecules. The presence of two distinct nitrogen atoms allows for selective functionalization, enabling the stepwise introduction of various substituents to build molecular complexity.
Synthetic routes often employ this scaffold to access novel heterocyclic systems that would be challenging to synthesize through other methods. For instance, it can serve as a key intermediate in the construction of polycyclic alkaloids and other nitrogen-containing natural product analogues. The inherent stereochemistry of the spirocenter makes it an attractive starting point for diastereoselective and enantioselective syntheses.
Development of Complex Molecular Architectures through Spirocyclization Strategies
The construction of the diazaspiro[4.5]decane core itself is a significant area of research, with spirocyclization strategies being paramount. These reactions involve the formation of the key spirocyclic junction and are critical for establishing the molecule's three-dimensional architecture. A variety of innovative methods have been developed to achieve this transformation with high efficiency and selectivity.
Palladium-catalyzed domino reactions, for example, can form multiple carbon-carbon bonds in a single step to construct diazaspiro[4.5]decane scaffolds with exocyclic double bonds from simple starting materials. rsc.org Other powerful approaches include intramolecular spirocyclization via C-H bond functionalization, often catalyzed by Lewis acids like scandium triflate, to produce related 2,7-diazaspiro[4.5]decanes-1,3-diones in high yields. researchgate.net Electrochemical methods have also emerged, enabling dearomative spirocyclization to create phosphorylated azaspiro[4.5]dienones without the need for external oxidants. youtube.com These strategies showcase the continuous evolution of synthetic chemistry towards building complex spirocyclic systems under increasingly mild and efficient conditions.
Table 1: Selected Spirocyclization Strategies for Diazaspiro[4.5]decane Skeletons
| Catalytic System / Method | Key Transformation | Advantages |
|---|---|---|
| Palladium (Pd(OAc)₂–PPh₃) | Domino reaction of yne-en-ynes and aryl halides | One-step synthesis, formation of three C-C bonds. rsc.org |
| Lewis Acid (Sc(OTf)₃) | Intramolecular C(sp³)-H functionalization | High diastereoselectivity, oxidant-free. researchgate.net |
| Gold/Palladium Relay Catalysis | Tandem cyclization of enynamides | High diastereoselectivity under mild conditions. researchgate.netscilit.com |
| Electrochemical Synthesis | Dearomative spirocyclization | Avoids external oxidants and high temperatures. youtube.com |
| Aminocatalysis | Diastereodivergent spirocyclization | Access to different stereoisomers from the same starting materials. mdpi.com |
Utility in Ligand Design for Enantioselective Catalysis
The development of chiral ligands is fundamental to asymmetric catalysis, a field dedicated to synthesizing specific enantiomers of chiral molecules. The rigid conformational properties of the diazaspiro[4.5]decane framework make it an attractive scaffold for designing new chiral ligands. By introducing coordinating groups onto the diazaspiro core, chemists can create a well-defined chiral environment around a metal center.
While C₂-symmetric ligands have historically dominated the field, there is a growing interest in non-symmetrical ligands, where a diazaspiroalkane could provide the necessary structural rigidity. nih.gov For instance, chiral dinitrogen ligands, such as biimidazolines, have been successfully used in palladium-catalyzed asymmetric reactions to construct C-N axially chiral compounds. nih.gov The diazaspiro core offers a robust platform for creating similar bidentate or polydentate ligands. Computational studies on related diazaspiro systems have shown that specific interactions, such as hydrogen bonding and π-stacking, are crucial for high binding affinity, providing a roadmap for the rational design of new, highly selective catalysts. mdpi.com The ethyl group on the 1-Ethyl-1,7-diazaspiro[4.5]decane can further influence the steric environment, allowing for fine-tuning of the ligand's properties to achieve high enantioselectivity in catalytic transformations.
Contribution to the Synthesis of Putative Bioactive Compounds and Pharmacologically Interesting Scaffolds
Spirocyclic scaffolds are prevalent in a wide array of natural products and pharmacologically active molecules. The 1,7-diazaspiro[4.5]decane core, and its derivatives, are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. The synthesis of libraries based on the this compound framework is a common strategy in drug discovery programs.
Research has focused on using this core to generate novel compounds with potential pharmacological relevance. For example, derivatives like 2,8-diazaspiro[4.5]decan-1-ones have been synthesized and evaluated as part of programs to identify new therapeutic agents. nih.gov The rigid spirocyclic structure helps to reduce the conformational flexibility of a molecule, which can lead to improved receptor selectivity and better metabolic stability. The ability to functionalize the scaffold at multiple positions allows for the creation of diverse molecular shapes and the exploration of structure-activity relationships, contributing to the development of new pharmacologically interesting compounds. mdpi.com
Innovations in Green Chemistry Approaches for Diazaspiro[4.5]decane Synthesis
The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing synthetic strategies. The synthesis of diazaspiro[4.5]decanes is no exception, with researchers developing more sustainable methods. nih.gov Innovations include the use of environmentally benign solvents like water or ethanol, which are less toxic and more easily recycled than traditional chlorinated solvents. nih.gov
Microwave-assisted organic synthesis (MAOS) has been employed to accelerate reactions, often leading to higher yields in significantly shorter timeframes and with lower energy consumption compared to conventional heating. sigmaaldrich.combldpharm.com Another green approach involves the use of biocatalysts, such as enzymes, which can perform reactions with high selectivity under mild conditions, further reducing the environmental footprint of the synthesis. nih.gov These methods represent a shift towards more sustainable and efficient manufacturing of complex chemical entities like this compound.
Advancements in Step and Atom Economy in Spirocyclization Processes
Step and atom economy are core concepts in green chemistry that measure the efficiency of a synthetic route. A high atom economy implies that most of the atoms from the starting materials are incorporated into the final product, minimizing waste. Step economy refers to accomplishing a synthesis in the fewest possible steps. Significant progress has been made in developing synthetic routes to diazaspiro[4.5]decanes that excel in both areas.
Domino or cascade reactions are particularly noteworthy for their high step economy, as they combine multiple transformations into a single operation without isolating intermediates. The one-step synthesis of diazaspiro[4.5]decane scaffolds is a prime example of this efficiency. rsc.org Furthermore, reactions designed to be 100% atom-economical, where all atoms of the reactants are found in the product, represent the ideal in synthetic efficiency. The development of catalytic, multi-component reactions that build the spirocyclic core with high atom and step economy (often referred to as PASE for Pot, Atom, and Step Economy) is a major goal in modern organic synthesis, enabling the 'greening' of routes to complex molecules.
Future Directions in 1 Ethyl 1,7 Diazaspiro 4.5 Decane Research
Exploration of Novel and More Efficient Synthetic Routes
The development of efficient and versatile synthetic methodologies is the bedrock of advancing the study of any chemical entity. For 1-Ethyl-1,7-diazaspiro[4.5]decane, future research will likely focus on moving beyond classical, multi-step procedures towards more elegant and high-yielding strategies. Current approaches for similar diazaspiro[4.5]decane cores often involve multi-step sequences that can be inefficient. researchgate.net
Future synthetic explorations could prioritize one-pot reactions or tandem processes that construct the spirocyclic framework in a single, efficient operation. For instance, adapting palladium-catalyzed domino reactions, which have been successfully used to create diazaspiro[4.5]decane scaffolds with exocyclic double bonds, could present a promising avenue. rsc.org Another area of exploration is the use of Michael additions, a powerful tool for C-C bond formation, which has been applied to the synthesis of related 2,8-diazaspiro[4.5]decan-1-one derivatives. researchgate.net The development of a robust synthesis for the core of this compound is a critical first step for all subsequent research.
| Potential Synthetic Strategy | Key Reaction Type | Anticipated Advantages | Reference for Analogy |
| Multi-step Cyclization | Intramolecular Cyclization/Condensation | Stepwise control over substitution | mdpi.com |
| Palladium-Catalyzed Domino Reaction | C-C and C-N coupling | High atom economy, reduced step count | rsc.org |
| Michael Addition-Based Route | Conjugate Addition | Versatility in introducing substituents | researchgate.net |
Enhanced Stereochemical Control and Chirality Induction
The spirocyclic nature of this compound inherently introduces chirality at the spiro-carbon. The presence of two nitrogen atoms and an ethyl group creates multiple stereocenters, making stereochemical control a paramount challenge and a significant area for future research. Currently, many syntheses of related diazaspiro[4.5]decanes result in racemic mixtures, which then require separation by techniques like chiral High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net
A major future goal will be the development of asymmetric synthetic routes that can selectively produce a single enantiomer or diastereomer. This could be achieved through several potential strategies:
Substrate-Controlled Synthesis: Utilizing a chiral starting material to direct the stereochemical outcome of the cyclization reactions.
Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral auxiliary that guides the formation of the desired stereoisomer before being cleaved.
Asymmetric Catalysis: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands or organocatalysts) to favor the formation of one stereoisomer over others.
Achieving high levels of enantiomeric excess (% ee) and diastereomeric ratio (d.r.) will be critical for investigating the specific biological activities or material properties of individual stereoisomers.
| Parameter | Description | Future Research Goal |
| Chirality | The molecule is chiral due to the spirocyclic center. | Develop methods to control the absolute configuration (R/S). |
| Stereoisomers | Multiple stereoisomers are possible. | Isolate and characterize each stereoisomer. |
| Enantiomeric Excess (% ee) | A measure of the purity of a single enantiomer. | Achieve >99% ee in asymmetric synthesis. |
| Diastereomeric Ratio (d.r.) | The ratio of diastereomers produced in a reaction. | Achieve high diastereoselectivity in key synthetic steps. |
Expanded Scope of Chemical Derivatization and Functionalization
The true potential of the this compound scaffold lies in its capacity for chemical modification. The two nitrogen atoms and the carbon backbone of both the pyrrolidine (B122466) and piperidine (B6355638) rings offer multiple sites for derivatization. Future research should systematically explore the functionalization of this core structure to create a library of novel compounds.
Key areas for derivatization include:
N-Functionalization: The secondary amine (at position 7) is a prime target for reactions such as alkylation, acylation, sulfonylation, and arylation to introduce a wide variety of substituents.
C-H Functionalization: Directing C-H activation/functionalization at specific positions on the carbocyclic rings would be a sophisticated strategy to install new functional groups without pre-functionalized starting materials.
Introduction of Pharmacophores: Drawing inspiration from related diazaspiro[4.5]decan-1-ones that have shown antifungal activity, future work could involve attaching known pharmacophores to the this compound core to explore potential biological activities. nih.gov Similarly, derivatives could be designed as ligands for specific biological targets, analogous to how other spiro-compounds have been developed for PET imaging. nih.gov
Systematic derivatization will be essential for establishing structure-activity relationships (SAR) and tuning the properties of the molecule for specific applications.
| Position | Type of Functionalization | Potential New Functional Groups |
| N1-Position | Pre-defined by the ethyl group | - |
| N7-Position | Alkylation, Acylation, Arylation | Benzyl (B1604629), Acetyl, Phenyl, etc. |
| Ring Carbons | C-H Activation, Halogenation | Hydroxyl, Amino, Halogens, etc. |
Deeper Computational Mechanistic Insights and Predictive Modeling
To guide and accelerate synthetic efforts, future research on this compound should be strongly integrated with computational chemistry. Theoretical modeling can provide profound insights into the molecule's behavior and properties, saving significant time and resources in the laboratory.
Key areas for computational investigation include:
Conformational Analysis: Using methods like Density Functional Theory (DFT) to calculate the relative energies of different chair/boat and envelope/twist conformations of the piperidine and pyrrolidine rings, respectively. This is crucial for understanding the three-dimensional shape of the molecule, as has been done for related structures like 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. mdpi.com
Reaction Mechanism Elucidation: Modeling the transition states and intermediates of potential synthetic routes to understand reaction barriers and predict the feasibility and stereochemical outcome of proposed syntheses.
Predictive Modeling of Properties: Employing Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations to predict the biological activity of virtual libraries of this compound derivatives. This approach has been used to identify promising anticonvulsant candidates among related spiroimidazolidinones. researchgate.net
A synergistic relationship between computational prediction and experimental validation will be the most effective path forward in exploring the chemical space of this promising spirocyclic scaffold.
Q & A
Basic Questions
Q. What are the critical safety considerations for handling 1-Ethyl-1,7-diazaspiro[4.5]decane in laboratory settings?
- Methodological Answer :
- Skin/Eye Protection : Use chemically resistant gloves (e.g., nitrile) and inspect gloves for integrity before use. Avoid direct contact via proper glove removal techniques .
- Respiratory Controls : Work in a well-ventilated fume hood to prevent inhalation of vapors or aerosols. Use NIOSH-approved respirators if ventilation is insufficient .
- Storage : Store in tightly sealed containers in dry, cool, and ventilated areas. Avoid incompatible materials (e.g., strong oxidizers) and electrostatic discharge .
Q. What synthetic methodologies are commonly employed to prepare this compound?
- Methodological Answer :
- Core Synthesis : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with substituted aryl halides to introduce functional groups on the spiro scaffold .
- Cyclization Strategies : Implement gold(I)-catalyzed cyclization/semipinacol rearrangement of 1,6-enynes or acid-catalyzed tandem rearrangements to construct the spirocyclic backbone .
- Derivatization : Introduce the ethyl group via alkylation of secondary amines or reductive amination under controlled pH (e.g., NaBH₃CN in methanol) .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodological Answer :
- NMR Analysis : Use - and -NMR to confirm spirocyclic connectivity and substituent orientation. Heteronuclear correlation spectroscopy (HSQC, HMBC) resolves ambiguous proton-carbon assignments .
- Mass Spectrometry : Employ high-resolution LC/MS/MS to verify molecular ions (e.g., m/z 796 [M]) and fragmentation patterns for purity assessment .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?
- Methodological Answer :
- Substituent Variation : Systematically modify the ethyl group (e.g., with branched alkyls or fluorinated moieties) and assess dopamine receptor binding affinity via radioligand assays .
- Scaffold Hopping : Replace the spirocyclic core with analogous systems (e.g., 1,8-diazaspiro[5.5]undecane) to evaluate conformational flexibility effects on Neurokinin 1 receptor antagonism .
- Statistical Validation : Apply one-way ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC values across derivatives, ensuring p < 0.05 significance thresholds .
Q. What computational approaches are suitable for predicting the reactivity and stability of this compound in drug design?
- Methodological Answer :
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets for energy minimization .
- Molecular Dynamics : Simulate solvation effects (e.g., in PBS buffer) to predict hydrolysis susceptibility of the ethyl group under physiological conditions .
Q. How can researchers address stability challenges during in vitro biological assays involving this compound?
- Methodological Answer :
- pH Optimization : Conduct stability studies across pH 2–9 (using HCl/NaOH buffers) to identify degradation hotspots (e.g., lactam ring opening) .
- Light Sensitivity : Store solutions in amber vials and monitor photodegradation via UV-Vis spectroscopy (e.g., absorbance at 254 nm) .
Q. What analytical strategies resolve co-eluting impurities in this compound samples?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
